molecular formula C19H35N3O4 B8042523 2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate

2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate

Cat. No.: B8042523
M. Wt: 369.5 g/mol
InChI Key: MWCRWBCULZUOCH-UHFFFAOYSA-N
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Description

2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of cyclohexylcarbamoyloxy and methylamino groups, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4/c1-22(12-14-25-18(23)20-16-8-4-2-5-9-16)13-15-26-19(24)21-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCRWBCULZUOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)NC1CCCCC1)CCOC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of cyclohexyl isocyanate with 2-(methylamino)ethanol to form the intermediate 2-(cyclohexylcarbamoyloxy)ethyl-methylamine. This intermediate is then reacted with N-cyclohexylcarbamate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Scientific Research Applications

2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-methylcarbamate
  • 2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-ethylcarbamate

Uniqueness

2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

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